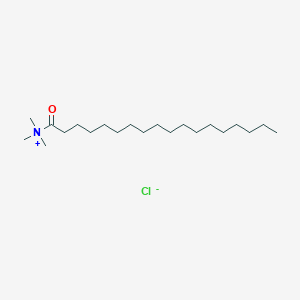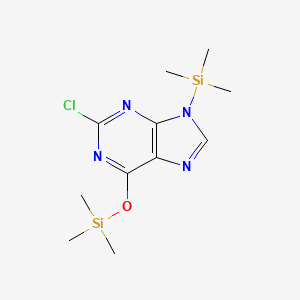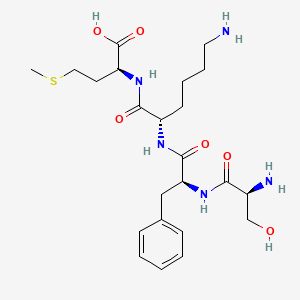
11-(Triethoxysilyl)undecyl bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(Triethoxysilyl)undecyl bromoacetate is a chemical compound that belongs to the class of organosilanes It is characterized by the presence of a triethoxysilyl group attached to an undecyl chain, which is further linked to a bromoacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Triethoxysilyl)undecyl bromoacetate typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with triethoxysilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reagents and precise control of temperature and pressure.
化学反应分析
Types of Reactions
11-(Triethoxysilyl)undecyl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silane-based coatings and materials.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Platinum or palladium catalysts are often employed in the initial synthesis steps.
Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted derivatives where the bromoacetate group is replaced by other functional groups, as well as siloxane-based materials formed through hydrolysis and condensation reactions.
科学研究应用
11-(Triethoxysilyl)undecyl bromoacetate has a wide range of applications in scientific research:
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity, adhesion, and compatibility with other substances.
Material Science: The compound is employed in the synthesis of advanced materials, including nanocomposites and hybrid organic-inorganic materials.
Organic Synthesis:
Biomedical Applications: Research has explored its potential in drug delivery systems and as a component in bioactive coatings for medical devices.
作用机制
The mechanism of action of 11-(Triethoxysilyl)undecyl bromoacetate involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable coatings and materials with enhanced properties
相似化合物的比较
Similar Compounds
11-(Triethoxysilyl)undecyl methanimine: This compound has a similar structure but contains a methanimine group instead of a bromoacetate group.
11-(Triethoxysilyl)undecanoic acid: This compound features a carboxylic acid group instead of a bromoacetate group.
Uniqueness
11-(Triethoxysilyl)undecyl bromoacetate is unique due to the presence of both a triethoxysilyl group and a bromoacetate group, which confer distinct reactivity and functionality. The combination of these groups allows for versatile applications in surface modification, material science, and organic synthesis, making it a valuable compound in various research fields.
属性
CAS 编号 |
663171-34-4 |
|---|---|
分子式 |
C19H39BrO5Si |
分子量 |
455.5 g/mol |
IUPAC 名称 |
11-triethoxysilylundecyl 2-bromoacetate |
InChI |
InChI=1S/C19H39BrO5Si/c1-4-23-26(24-5-2,25-6-3)17-15-13-11-9-7-8-10-12-14-16-22-19(21)18-20/h4-18H2,1-3H3 |
InChI 键 |
ZFQKMQLSYIBPPN-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCCCCCCCCCOC(=O)CBr)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)
![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)

![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)

![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)



![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
